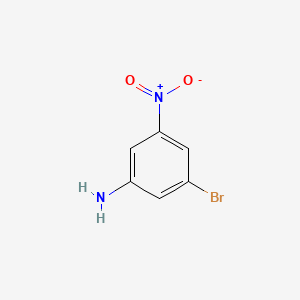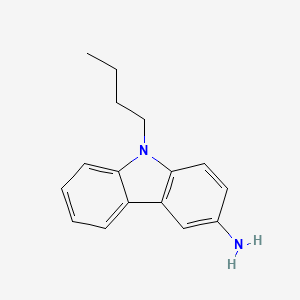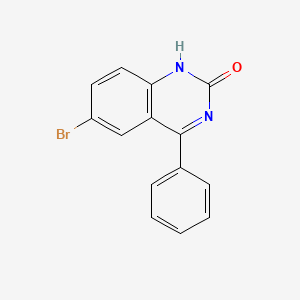
6-Bromo-4-phenyl-1H-quinazolin-2-one
説明
6-Bromo-4-phenyl-1H-quinazolin-2-one is a chemical compound that belongs to the quinazolinone family, which is known for its diverse biological activities. The compound has been the subject of various studies due to its potential as a pharmacological agent, particularly in the fields of anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic research.
Synthesis Analysis
The synthesis of 6-bromo-quinazolinone derivatives typically involves the condensation of bromo-substituted benzoxazinones with various reagents such as trimethoprim, pyrimethamine, and lamotrigine . Another approach includes the acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . These methods allow for the introduction of various substituents at the 2, 3, and 6 positions of the quinazolinone core, which can significantly alter the biological properties of the resulting compounds.
Molecular Structure Analysis
The molecular structure of 6-bromo-quinazolinone derivatives has been characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . Additionally, density functional theory (DFT) calculations and X-ray crystallography have been employed to understand the conformational and electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-bromo-quinazolinone derivatives is influenced by the presence of the bromo group and the substituents attached to the quinazolinone nucleus. These compounds can undergo further chemical transformations, such as cyclization reactions with hydrazines to form pyrazoline derivatives or with urea or thiourea to yield pyrimidones or pyrimidinethiones . The bromo group also allows for cross-coupling reactions, which can be utilized to synthesize novel derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of water-solubilizing substituents at the C-6 position can enhance the solubility and, consequently, the biological properties of these compounds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potentials, have been analyzed to predict the reactivity and interaction of these molecules with biological targets .
科学的研究の応用
Antimicrobial and Antiinflammatory Activities
- 6-Bromo-4-phenyl-1H-quinazolin-2-one derivatives have been found to exhibit significant antimicrobial and antiinflammatory activities. These activities were demonstrated in compounds synthesized and evaluated against various bacterial and fungal strains, as well as in antiinflammatory tests using animal models (Murti, Singh, & Pathak, 2011).
Antiviral Activities
- Novel derivatives of 6-Bromo-4-phenyl-1H-quinazolin-2-one were synthesized using microwave techniques and showed promising antiviral activities against various respiratory and biodefense viruses. These compounds were evaluated in cell culture for their efficacy against influenza A, SARS corona, dengue, and other viruses (Selvam et al., 2007).
Antibacterial Activity and Ultra-structure Effects
- A series of quinazolin-4-ones, with 6-Bromo-4-phenyl-1H-quinazolin-2-one as a key structure, exhibited antibacterial activity. These compounds affected the ultra-structure of pathogenic microorganisms, suggesting their potential in addressing bacterial infections (Akl, El-Sayed, & Saied, 2017).
Antihistaminic Agents
- Derivatives of 6-Bromo-4-phenyl-1H-quinazolin-2-one have been synthesized and tested for H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm, indicating their potential as new class of antihistaminic agents (Alagarsamy et al., 2012).
Antitumor Activities
- Compounds based on 6-Bromo-4-phenyl-1H-quinazolin-2-one have been explored as potential irreversible inhibitors of certain tyrosine kinases, showing enhanced antitumor activity in various cancer models (Tsou et al., 2001).
Antifungal Bioactivities
- Certain derivatives of 6-Bromo-4-phenyl-1H-quinazolin-2-one have demonstrated good antifungal activity, indicating their potential use in addressing fungal infections (Ouyang et al., 2006).
Anti-Inflammatory and Analgesic Screening
- Novel derivatives of 6-Bromo-4-phenyl-1H-quinazolin-2-one were synthesized and exhibited significant analgesic and anti-inflammatory activities, comparable to standard drugs like indomethacin (Eweas et al., 2012).
特性
IUPAC Name |
6-bromo-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRZROIZOHWZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187088 | |
| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-4-phenyl-1H-quinazolin-2-one | |
CAS RN |
33443-53-7 | |
| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

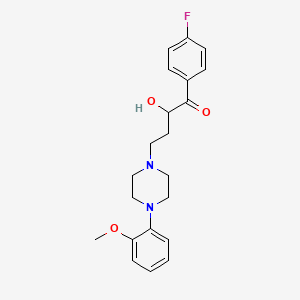


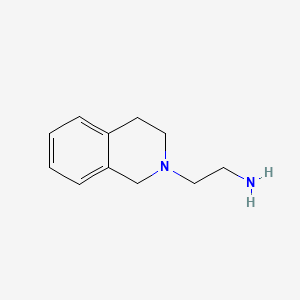
![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)



